molecular formula C16H14N4OS B2573310 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 1105218-88-9

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2573310
CAS No.: 1105218-88-9
M. Wt: 310.38
InChI Key: VJTHMEAIXNIWCG-UHFFFAOYSA-N
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Description

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.38. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A study by Jeankumar et al. (2013) explored the antituberculosis activity of thiazole-aminopiperidine analogs, including compounds structurally related to 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide. These compounds demonstrated promising antituberculosis activity, highlighting the potential of thiazole derivatives in combating Mycobacterium tuberculosis infections. The specific compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed significant inhibition against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating its potential as a novel antituberculosis agent Jeankumar et al., 2013.

Antimicrobial and Antifungal Properties

Bikobo et al. (2017) synthesized a series of 2-phenylamino-thiazole derivatives, demonstrating significant antimicrobial and antifungal activities. These compounds were effective against various bacterial and fungal strains, with some molecules exhibiting potency surpassing that of reference drugs. This research underscores the utility of this compound derivatives as potential leads for developing new antimicrobial and antifungal agents Bikobo et al., 2017.

Corrosion Inhibition

The study by Chaitra et al. (2016) focused on the corrosion inhibition properties of thiazole-based pyridine derivatives for mild steel in acidic conditions. This research revealed that these compounds effectively protect steel surfaces from corrosion, indicating their potential application in corrosion inhibition strategies. The compounds acted as both anodic and cathodic inhibitors, with the inhibition efficiency being concentration-dependent and inversely related to temperature Chaitra et al., 2016.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Borzilleri et al. (2006) identified substituted benzamides, structurally related to this compound, as potent inhibitors of VEGFR-2 kinase activity. This inhibition is critical in the context of tumor angiogenesis, offering a pathway to potential anticancer therapies. The study highlighted the compound BMS-605541, which showed excellent kinase selectivity, favorable pharmacokinetics, and robust efficacy in preclinical tumor models Borzilleri et al., 2006.

Properties

IUPAC Name

2-anilino-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(18-10-12-5-4-8-17-9-12)14-11-22-16(20-14)19-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTHMEAIXNIWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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